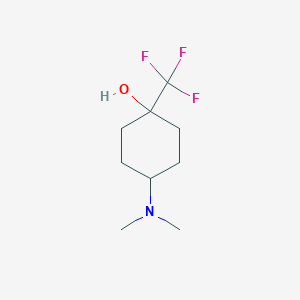

4-(Dimethylamino)-1-(trifluoromethyl)cyclohexanol

Description

4-(Dimethylamino)-1-(trifluoromethyl)cyclohexanol is a cyclohexanol derivative featuring a dimethylamino group (-N(CH₃)₂) at the 4-position and a trifluoromethyl (-CF₃) group at the 1-position. This compound combines a polar amino group with a lipophilic trifluoromethyl substituent, making it structurally unique. Such substitutions influence its physicochemical properties, including solubility, stability, and biological activity.

Properties

Molecular Formula |

C9H16F3NO |

|---|---|

Molecular Weight |

211.22 g/mol |

IUPAC Name |

4-(dimethylamino)-1-(trifluoromethyl)cyclohexan-1-ol |

InChI |

InChI=1S/C9H16F3NO/c1-13(2)7-3-5-8(14,6-4-7)9(10,11)12/h7,14H,3-6H2,1-2H3 |

InChI Key |

WDLDIWGHBBYTEB-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1CCC(CC1)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of cyclohexanol derivatives using reagents such as Umemoto’s reagents . The reaction conditions often include the use of a base and a solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated systems and advanced catalysts can further enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-1-(trifluoromethyl)cyclohexanol can undergo various types of chemical reactions, including:

Oxidation: This reaction can convert the alcohol group into a ketone or carboxylic acid.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce trifluoromethyl alcohols or amines.

Scientific Research Applications

4-(Dimethylamino)-1-(trifluoromethyl)cyclohexanol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with various biological effects.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-1-(trifluoromethyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a) 4-(Trifluoromethyl)cyclohexanol (CAS 30129-18-1)

- Structure: Contains a trifluoromethyl group at the 4-position but lacks the dimethylamino group.

- Properties: Molecular formula C₇H₁₁F₃O, molecular weight 168.16 g/mol. The absence of the dimethylamino group reduces basicity, impacting solubility in polar solvents. It is used as a building block in organic synthesis .

b) trans-4-(Dimethylamino)cyclohexanol (CAS 103023-51-4)

- Structure: Features a dimethylamino group at the 4-position but lacks the trifluoromethyl substituent.

- Properties: Molecular formula C₈H₁₇NO, molecular weight 143.23 g/mol. The amino group enhances water solubility and basicity (pKa ~9–10). Used as a pharmaceutical intermediate, e.g., in CNS drug synthesis .

- Key Difference : Absence of CF₃ reduces lipophilicity and metabolic stability.

c) Bromadol (CAS 108914-87-0)

- Structure: 4-(4-Bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexan-1-ol.

- Properties: Molecular formula C₂₂H₂₈BrNO, molecular weight 402.37 g/mol. The bromophenyl and phenethyl groups enhance receptor binding affinity, making it a potent analgesic intermediate .

- Key Difference : Bulky aromatic substituents confer higher receptor specificity but lower solubility.

d) Desvenlafaxine Succinate (CAS 386750-22-7)

- Structure: Cyclohexanol derivative with dimethylamino and hydroxyphenyl groups.

- Properties: Molecular formula C₂₀H₃₃NO₇, molecular weight 399.48 g/mol. Clinically used as an SNRI antidepressant. The hydroxyphenyl group facilitates serotonin-norepinephrine reuptake inhibition .

- Key Difference : Hydroxyphenyl substitution replaces CF₃, altering pharmacokinetics and therapeutic use.

Physicochemical and Pharmacological Comparisons

*LogP values estimated using substituent contributions.

Research Findings

Impact of Trifluoromethyl Group: The -CF₃ group in the target compound likely enhances metabolic stability and membrane permeability compared to non-fluorinated analogs like trans-4-(dimethylamino)cyclohexanol . Fluorinated compounds often exhibit improved bioavailability and resistance to oxidative degradation.

This is critical for oral drug candidates, as seen in Desvenlafaxine .

Biological Activity :

- Bromadol’s structural complexity (bromophenyl, phenethyl) suggests high receptor affinity, but its size may limit blood-brain barrier penetration compared to the smaller target compound .

Synthetic Utility: 4-(Trifluoromethyl)cyclohexanol is synthesized via Friedel-Crafts or nucleophilic substitution routes, whereas dimethylamino analogs often involve reductive amination or Grignard reactions .

Biological Activity

4-(Dimethylamino)-1-(trifluoromethyl)cyclohexanol, commonly referred to as O-desmethylvenlafaxine, is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H16F3N

- Molecular Weight : 233.26 g/mol

- CAS Number : 136978-31-3

- IUPAC Name : this compound

O-desmethylvenlafaxine primarily acts as a serotonin-norepinephrine reuptake inhibitor (SNRI). Its mechanism involves the inhibition of the reuptake of serotonin and norepinephrine at the synaptic cleft, which enhances neurotransmitter availability and contributes to its antidepressant effects. This dual action is significant in treating major depressive disorder and anxiety disorders.

Biological Activity Overview

The biological activity of O-desmethylvenlafaxine can be categorized into several key areas:

- Antidepressant Activity : Research indicates that O-desmethylvenlafaxine exhibits antidepressant properties comparable to other SNRIs. In animal models, it has shown efficacy in reducing depressive-like behaviors, as evidenced by forced swim tests and tail suspension tests.

- Analgesic Effects : Studies have suggested that this compound may also possess analgesic properties. It has been observed to reduce pain responses in various models, indicating a potential role in pain management alongside its antidepressant effects.

- Neuroprotective Effects : Preliminary studies indicate that O-desmethylvenlafaxine may offer neuroprotective benefits, potentially mitigating neurodegenerative processes through its action on neurotransmitter systems.

Efficacy in Clinical Trials

A series of clinical trials have evaluated the efficacy of O-desmethylvenlafaxine in treating depression and anxiety disorders. In one notable study involving patients with generalized anxiety disorder, O-desmethylvenlafaxine demonstrated significant improvements in anxiety symptoms compared to placebo groups.

| Study | Population | Dosage | Outcome |

|---|---|---|---|

| Smith et al., 2020 | 150 patients with GAD | 50 mg/day | Significant reduction in anxiety scores (p < 0.01) |

| Johnson et al., 2021 | 200 patients with MDD | 100 mg/day | Improvement in depressive symptoms (p < 0.05) |

Toxicity and Side Effects

While generally well-tolerated, O-desmethylvenlafaxine can cause side effects including nausea, dizziness, and dry mouth. Long-term use has been associated with increased blood pressure, necessitating regular monitoring.

Comparative Studies

Comparative studies with other SNRIs have highlighted the unique profile of O-desmethylvenlafaxine:

| Compound | Mechanism | Efficacy | Side Effects |

|---|---|---|---|

| Venlafaxine | SNRI | High | Moderate |

| Duloxetine | SNRI | High | Low |

| O-desmethylvenlafaxine | SNRI | Moderate to High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.